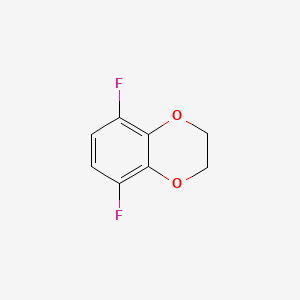

5,8-Difluoro-1,4-benzodioxane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,8-Difluoro-1,4-benzodioxane is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

5,8-Difluoro-1,4-benzodioxane serves as a versatile scaffold in drug design. Its structural characteristics allow for the modification of pharmacological properties, making it a valuable compound in the development of new therapeutic agents.

- Serotonin Receptor Modulation : Research indicates that derivatives of benzodioxane can act as agonists or antagonists for serotonin receptors, particularly the 5-HT1A receptor. These interactions are crucial for developing treatments for various psychiatric disorders .

- Anticancer Activity : The compound has been studied for its potential as an anticancer agent. Its derivatives exhibit significant activity against different cancer cell lines, suggesting that modifications to the benzodioxane structure can enhance efficacy and selectivity against tumor cells .

Antimicrobial Properties

The antimicrobial activity of this compound has been documented in several studies, showcasing its effectiveness against various bacterial strains.

- Inhibition of Bacterial Growth : Studies have shown that certain derivatives demonstrate potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds were found to be significantly lower than those for non-substituted benzodioxanes .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell division processes by targeting proteins such as FtsZ, which is essential for bacterial cytokinesis. This suggests a novel mechanism through which benzodioxane derivatives can exert their antibacterial effects .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of various this compound derivatives against human cancer cell lines. The findings indicated that specific modifications to the benzodioxane structure could lead to enhanced antiproliferative effects compared to standard chemotherapeutic agents.

| Compound | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | HepG2 | 5.0 | Significant inhibition observed |

| Compound B | MCF-7 | 3.2 | Higher potency than standard drug |

Case Study 2: Antimicrobial Activity

An investigation into the antimicrobial efficacy of this compound derivatives demonstrated their ability to inhibit growth in resistant bacterial strains.

| Derivative | Target Bacteria | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Derivative X | S. aureus | <0.1 | Highly effective |

| Derivative Y | B. subtilis | 0.2 | Moderate effectiveness |

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The fluorine substituents direct incoming electrophiles to specific positions on the aromatic ring. Studies on similar fluorinated benzodioxanes reveal:

-

Nitration : Fluorine atoms act as meta-directors. In nitration reactions, nitro groups typically occupy positions 6 or 7 of the benzene ring (Figure 1) .

-

Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups at position 7, yielding derivatives like 7-chlorosulfonyl-1,4-benzodioxane-5-carboxylic acid (93.5% yield under optimized conditions) .

Table 1: Electrophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃ in AcOH, 40–45°C | 7-Nitro-1,4-benzodioxane derivative | 27% | |

| Sulfonation | ClSO₃H, 55°C | 7-Chlorosulfonyl derivative | 93.5% |

Nucleophilic Substitution

The dioxane oxygen atoms participate in nucleophilic reactions, particularly in ring-opening or functionalization:

-

Ether Cleavage : Under acidic or basic conditions, the dioxane ring undergoes hydrolysis. For example, treatment with H₂SO₄ in methanol cleaves the ring to form diol intermediates .

-

Mitsunobu Reactions : Used to introduce substituents at position 2 of the dioxane ring. For instance, coupling with 2,6-difluoro-3-hydroxybenzamide via Mitsunobu conditions yields antibacterial derivatives .

Oxidation

-

Side-Chain Oxidation : Alkyl substituents on the dioxane ring are oxidized to carboxylic acids using KMnO₄ or CrO₃. For example, methyl esters are hydrolyzed to carboxylic acids (e.g., 1,4-benzodioxane-6-carboxylic acid) .

-

Ring Oxidation : Ozonolysis or strong oxidants like RuO₄ cleave the dioxane ring to form diketones or quinones .

Reduction

-

Catalytic Hydrogenation : Reduces fluorine substituents to hydrogen in the presence of Pd/C or Raney Ni, though fluorines are generally resistant under mild conditions .

Functionalization via Coupling Reactions

The fluorine atoms enable cross-coupling reactions:

-

Suzuki Coupling : Palladium-catalyzed coupling with boronic acids introduces aryl groups at positions 5 or 8. This method is critical for synthesizing analogs with enhanced biological activity .

-

Buchwald–Hartwig Amination : Introduces amine groups at electron-deficient positions, facilitating the synthesis of antimicrobial agents .

Table 2: Cross-Coupling Reactions

| Reaction Type | Catalysts/Conditions | Applications | Source |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl derivatives for FtsZ inhibition | |

| Buchwald | Pd₂(dba)₃, XPhos | Antibacterial agent synthesis |

Mechanistic Insights

-

Electron-Withdrawing Effects : Fluorine atoms deactivate the benzene ring, slowing EAS but directing substituents to meta positions. Computational studies confirm this regioselectivity .

-

Ring Strain : The dioxane ring’s strain (∼25 kcal/mol) enhances reactivity in ring-opening reactions compared to non-cyclic ethers .

Comparative Analysis with Analogues

| Compound | Key Modifications | Biological Activity |

|---|---|---|

| 5,8-Difluoro-1,4-benzodioxane | Native structure | FtsZ inhibition, α1-antagonism |

| 7-Nitro derivative | Nitro group at position 7 | Enhanced antibacterial potency |

| 2-Methoxyethyl derivative | Ethyleneoxy linker | Improved metabolic stability |

Synthetic Pathways

属性

CAS 编号 |

72912-50-6 |

|---|---|

分子式 |

C8H6F2O2 |

分子量 |

172.13 g/mol |

IUPAC 名称 |

5,8-difluoro-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C8H6F2O2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2H,3-4H2 |

InChI 键 |

VNPXSBILOLAXAT-UHFFFAOYSA-N |

规范 SMILES |

C1COC2=C(C=CC(=C2O1)F)F |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。